H-Ala-Ala-Tyr-Ala-Ala-OH

Vue d'ensemble

Description

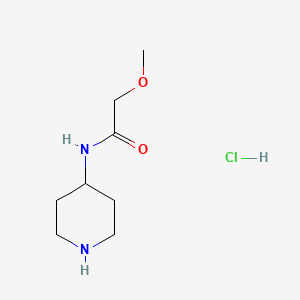

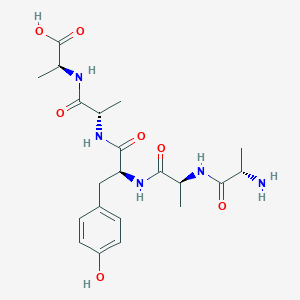

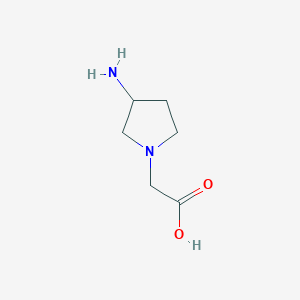

“H-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of five amino acids: Alanine (Ala), Alanine (Ala), Tyrosine (Tyr), Alanine (Ala), and Alanine (Ala). The peptide is synthesized by linking these amino acids together in a specific sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of its amino acids. For example, the presence of polar or charged side chains can influence the solubility of the peptide in water. The peptide “H-Ala-Ala-Tyr-Ala-Ala-OH” has a molecular formula of C18H26N4O6 and an average mass of 394.422 Da .Applications De Recherche Scientifique

1. Studies on Proline cis-trans Isomerization

Research has explored the cis-trans interconversion rates of X-Pro bonds in peptides including those similar to H-Ala-Ala-Tyr-Ala-Ala-OH. For instance, Grathwohl and Wüthrich (1981) found that replacing Ala with Tyr in oligopeptides affected the interconversion rate of these bonds (Grathwohl & Wüthrich, 1981).

2. Reaction Dynamics of Amino Acid Residues

Owen et al. (2012) conducted a theoretical study to understand how hydroxyl radicals could initiate the unfolding of amino acid residues like those in H-Ala-Ala-Tyr-Ala-Ala-OH. This research is significant in understanding peptide misfolding diseases (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

3. NMR Studies for Conformational Analysis

Bundi and Wüthrich (1979) used 1H-NMR to measure the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides similar to H-Ala-Ala-Tyr-Ala-Ala-OH. Such studies provide insight into the conformational behavior of these peptides in solution (Bundi & Wüthrich, 1979).

4. Peptide-Protonation and Coordination Ability

Koleva et al. (2007) studied the dipeptide alanylphenylalanine, which shares structural similarities with H-Ala-Ala-Tyr-Ala-Ala-OH. They explored its protonation and coordination ability, particularly in relation to Au(III), highlighting the potential application of such peptides in bioinorganic chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).

5. Role in Immune Responses

Schwartz et al. (1976) discussed the importance of tyrosine in peptides like H-Ala-Ala-Tyr-Ala-Ala-OH for genetically controlled regulation of immune responses. Their study on synthetic polymers demonstrates the potential role of such peptides in immunology (Schwartz, Waltenbaugh, Dorf, Cesla, Sela, & Benacerraf, 1976).

6. Tyrosine-Mediated Peptide Assembly

Jang et al. (2014) explored the role of tyrosine in peptide assembly. They found that sequences like H-Ala-Ala-Tyr-Ala-Ala-OH could form two-dimensional structures with potential applications in bio-inspired catalysis and material science (Jang, Lee, Park, Kim, Park, Yang, Jin, Lee, Park, You, Jeong, Shin, Oh, Kwon, Kim, Cho, Han, Kim, Chang, Paik, Nam, & Lee, 2014).

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNLLXEBIVUAQ-YTORKDELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-Tyr-Ala-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1438355.png)

![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)

![4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride](/img/structure/B1438372.png)